N-Boc Protection Enhances Suzuki Coupling Yields
In a systematic study of 2-(aminomethyl)arylboronic acids, N-Boc-protected substrates demonstrated significantly higher yields in Suzuki-Miyaura coupling reactions compared to their unprotected free amine counterparts [1]. When coupling with 4-iodotoluene, the N-Boc-protected boronic acid 4 afforded an isolated yield of 96%, whereas the corresponding unprotected N-methylbenzylamine analog yielded only 35% under comparable conditions [1]. This yield enhancement is attributed to the prevention of undesired side reactions involving the free amine and the stabilization provided by potential N-B coordination [1].
| Evidence Dimension | Suzuki-Miyaura coupling isolated yield with 4-iodotoluene |
|---|---|
| Target Compound Data | 96% isolated yield (N-Boc-protected analog) |
| Comparator Or Baseline | 35% isolated yield (unprotected N-methylbenzylamine analog) |
| Quantified Difference | +61 percentage points (174% relative increase) |
| Conditions | Pd(PPh3)4 (2 mol%), NaOH, toluene, 100-110°C, aryl halide: 4-iodotoluene |
Why This Matters
This yield differential translates directly to reduced material costs, higher throughput in multi-step syntheses, and minimized purification burden for drug discovery programs.
- [1] Boudreault, P.L.; Cardinal, S.; Voyer, N. Efficient preparation of 2-aminomethylbiphenyls via Suzuki-Miyaura reactions. Synlett, 2010, (16), 2449-2452. DOI: 10.1055/s-0030-1258554. Table 1, Entry 1 vs. Entry 2. View Source
